![molecular formula C10H19NO2 B1467589 (3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol CAS No. 1568255-97-9](/img/structure/B1467589.png)
(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol
Overview
Description
(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol, also known as 3R-1-OH-CPM, is a cyclopentyl-substituted pyrrolidin-3-ol compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of around 215°C and a melting point of around -6°C. In the past, 3R-1-OH-CPM has been used as a building block for the synthesis of other compounds and as a starting material for the synthesis of pharmaceuticals. In recent years, it has also been used in various scientific research applications due to its unique properties.
Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
One of the primary scientific research applications of pyrrolidine derivatives involves their role as chiral organocatalysts. For example, derivatives of pyrrolidine have been found effective in catalyzing asymmetric Michael addition reactions, demonstrating good to high yield and excellent enantioselectivities. This catalytic activity is attributed to the formation of hydrogen bonds between the catalyst and the reactants, such as β-nitrostyrene, showcasing the importance of these compounds in facilitating enantioselective synthesis (Cui Yan-fang, 2008).
Nucleic Acids Research
Pyrrolidine derivatives have also been investigated for their interactions with nucleic acids. For instance, the incorporation of certain pyrrolidine moieties into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs) has been studied. These modifications induced slight destabilization in INA-DNA duplexes while significantly destabilizing INA-RNA duplexes, highlighting the compound's potential in the study of nucleic acid structures and functions (V. Filichev, E. Pedersen, 2003).
Synthesis of Bioactive Molecules
The versatility of pyrrolidine derivatives extends to the synthesis of bioactive molecules. Research has demonstrated the synthesis of various derivatives by introducing different substituents, which is significant for creating new medicinal molecules with improved biological activity. These studies underscore the compound's role in developing pharmaceuticals and understanding their mechanisms of action (D. D. Rubtsova et al., 2020).
Spectroscopic Studies
Spectroscopic studies of pyrrolidine derivatives provide insights into their structural and conformational properties. For example, research on 3-methyl-3-azabicyclo[3.2.1]octan-8α (and β)-ols has explored their conformation through infrared and NMR spectroscopy, contributing to our understanding of pharmacologically interesting compounds (I. Iriepa et al., 2001).
Glycosidase Inhibition
Further research into 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives synthesized from pyrrolidin-2-one has shown significant inhibitory activities toward various glycosidases. This indicates the potential of these compounds in developing treatments for diseases related to glycosidase activity, such as diabetes and cancer (F. Popowycz et al., 2004).
properties
IUPAC Name |
(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-9-3-6-11(7-9)8-10(13)4-1-2-5-10/h9,12-13H,1-8H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCYPCGCXLKAC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CN2CC[C@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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